Gomphoside
CAS No.:
Cat. No.: VC1877903
Molecular Formula: C29H42O8
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H42O8 |
|---|---|
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | 3-[(1S,3R,5S,7R,9S,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C29H42O8/c1-15-10-23(30)29(33)25(35-15)36-21-12-17-4-5-20-19(26(17,2)13-22(21)37-29)6-8-27(3)18(7-9-28(20,27)32)16-11-24(31)34-14-16/h11,15,17-23,25,30,32-33H,4-10,12-14H2,1-3H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26+,27-,28+,29+/m1/s1 |
| Standard InChI Key | OFKILMDHPMNNBF-BGFHSAJZSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |
| Canonical SMILES | CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
Introduction
Chemical Structure and Properties
Gomphoside (C29H42O8) is a steroidal glycoside with a molecular weight of 518.6 g/mol . Its IUPAC name is 3-[(1S,3R,5S,7R,9S,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one . The compound is characterized by its unique bislinked steroid to sugar linkage, which distinguishes it from other cardiac glycosides . This distinctive double glycosidic linkage connects to the aglycon through oxygen atoms at positions 2α and 3β of the steroid .
The structural backbone of gomphoside consists of a steroidal core with an attached butenolide moiety (unsaturated lactone ring) at the C-17 position, which is a characteristic feature of cardenolides . The sugar component features a conformationally rigid structure with a 3'-axial hydroxyl group that plays a crucial role in its biological activity .
Physical and Chemical Characteristics
Table 1: Key Physical and Chemical Properties of Gomphoside
| Property | Value |
|---|---|
| Molecular Formula | C29H42O8 |
| Molecular Weight | 518.6 g/mol |
| Physical State | Solid |
| Stereochemistry | (+)-Gomphoside (naturally occurring) |
| Standard InChIKey | OFKILMDHPMNNBF-BGFHSAJZSA-N |
| Classification | Cardiac glycoside, Cardenolide |
Natural Sources and Occurrence
Gomphoside was initially isolated from Gomphocarpus fruticosus R.Br. (milkweed bush), a plant native to Australia . It has also been identified in Asclepias fructicosa . The compound exists in nature alongside several derivatives, including (-)-3'-dehydrogomphoside and (+)-3'-epi-gomphoside, which share similar structural characteristics but differ in their biological potency .
These plants, belonging to the Asclepiadaceae family, have been traditionally used in various medicinal applications, though their cardiac glycoside content necessitates careful handling due to potential toxicity .
Pharmacological Properties and Mechanism of Action
Inotropic Activity
Gomphoside exhibits exceptionally high inotropic activity, approximately 10 times more potent than digoxin as demonstrated in experimental studies on guinea pig left atria . The compound's potency is attributed to its unique structural features, particularly the axial 3'-OH group arrangement in the sugar moiety . This conformational characteristic is considered the main factor responsible for its pronounced inotropic effects .
Investigations have revealed that modifications to the sugar portion, such as mono- and bisacetylation, significantly reduce gomphoside's affinity toward Na+/K+-ATPase from guinea pig heart tissue . This enzyme inhibition mechanism is consistent with other cardiac glycosides and explains its positive inotropic effects on cardiac muscle.
HIF-1 Inhibition
Gomphoside functions as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), demonstrating approximately three-fold higher inhibitory potency compared to digoxin, another well-studied HIF-1 inhibitor . This property is particularly significant in the context of cancer therapy, as HIF-1 plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis, cell survival, and metastasis .
Cytotoxicity and Anticancer Activity
Studies have demonstrated that gomphoside exhibits strong cytotoxic effects against human breast cancer cell lines, particularly MCF-7 . This cytotoxicity is likely related to its HIF-1 inhibitory properties, as well as potential effects on cellular ionic balance through Na+/K+-ATPase inhibition .
Antiparasitic Activity
Gomphoside derivatives, particularly gomphoside monoacetate, have shown promising activity against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis . In vitro studies demonstrated that gomphoside monoacetate has activity comparable to the established drug praziquantel, with a favorable therapeutic index of 50 or higher .
Structure-Activity Relationship
The biological activity of gomphoside is closely tied to its unique structural features. Research by Watson et al. established that the axial 3'-OH group arrangement in the sugar moiety is the primary conformational factor responsible for its high inotropic activity .
Comparative studies of gomphoside and its derivatives have provided valuable insights into structure-activity relationships:
Table 2: Relative Inotropic Potency of Gomphoside and Derivatives
| Compound | Relative Inotropic Potency |
|---|---|
| (+)-Gomphoside | 23 |
| 15-hydroxygomphoside (afroside) | 1.6 |
| 3'-dehydrogomphoside | 2.5 |
| 3'-epi-gomphoside | 0.2 |
This data illustrates the critical importance of specific structural elements in determining biological activity. The conformational distribution of the glycosidic moiety has been identified as a major determinant of cardenolide biological activity .
Pharmacokinetics and Metabolism
Absorption and Distribution
Gomphoside demonstrates pharmacokinetic properties similar to other cardiac glycosides. Studies have shown that shortly after injection (3 minutes), it accumulates predominantly in the liver (32%) and skeletal muscle (31%) .
Metabolism and Elimination
The compound is primarily metabolized to its aglycone, gomphogenin. It exhibits an average elimination half-life of approximately 3.7 hours and a large volume of distribution (2.3 mL/g body weight), which is comparable to commonly used cardiac glycosides . These pharmacokinetic characteristics suggest a relatively rapid clearance from the body, which may influence dosing strategies in potential therapeutic applications.
Synthesis and Analogues
The synthesis of gomphoside analogues has been a focus of research to develop compounds with improved therapeutic profiles. These efforts typically involve modifications to the steroidal D ring and alterations to the sugar moiety .
Synthetic analogues with the following modifications have been developed:
-
Replacement of the exocyclic butenolide moiety with a C8H17-alkyl chain
-
Different configuration at bridgehead carbon-14
These structural modifications result in compounds with altered chemical properties that may be suitable candidates for pharmacological evaluation and development of new therapeutic agents, particularly for cancer treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume